N'-[(E)-(3-nitrophenyl)methylidene]-3-phenylpropanehydrazide
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Overview
Description
N’-[(E)-(3-nitrophenyl)methylidene]-3-phenylpropanehydrazide is an organic compound with the molecular formula C₁₆H₁₅N₃O₃. This compound is known for its unique structure, which includes a nitrophenyl group and a phenylpropanehydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]-3-phenylpropanehydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 3-phenylpropanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-nitrophenyl)methylidene]-3-phenylpropanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-nitrophenyl)methylidene]-3-phenylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to substitute the hydrazone linkage.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(3-nitrophenyl)methylidene]-3-phenylpropanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]-3-phenylpropanehydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone linkage can form hydrogen bonds with biological macromolecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-nitrophenyl)methylidene]-3-phenylpropanehydrazide
- N’-[(E)-(2-nitrophenyl)methylidene]-3-phenylpropanehydrazide
- N’-[(E)-(3-nitrophenyl)methylidene]-3-phenylbutanehydrazide
Uniqueness
N’-[(E)-(3-nitrophenyl)methylidene]-3-phenylpropanehydrazide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The position of the nitro group (meta position) plays a crucial role in its chemical behavior and interaction with other molecules .
Properties
Molecular Formula |
C16H15N3O3 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-3-phenylpropanamide |
InChI |
InChI=1S/C16H15N3O3/c20-16(10-9-13-5-2-1-3-6-13)18-17-12-14-7-4-8-15(11-14)19(21)22/h1-8,11-12H,9-10H2,(H,18,20)/b17-12+ |
InChI Key |
KYFZPTOZBQIKTH-SFQUDFHCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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